N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide
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Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a pyrazole ring and sulfonamide group, contributes to its wide range of chemical and biological activities.
Preparation Methods
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out in a suitable solvent, such as acetone, and is heated to around 50°C with continuous stirring for several hours . The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazole ring or the sulfonamide group.
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of other complex molecules . In biology, it has been investigated for its potential as an anti-inflammatory and anticancer agent . In medicine, it is being explored for its potential use in the treatment of various diseases, including bacterial infections and cancer . Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide involves its interaction with specific molecular targets and pathways within cells. The compound is known to bind to certain enzymes and proteins, thereby inhibiting their activity and leading to various biological effects . For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide can be compared with other similar compounds, such as N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide . While both compounds share a similar pyrazole ring structure, they differ in their functional groups and overall chemical properties . The unique combination of the pyrazole ring and sulfonamide group in this compound contributes to its distinct chemical and biological activities .
Properties
Molecular Formula |
C20H24N4O5S2 |
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Molecular Weight |
464.6 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methanesulfonamido)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H24N4O5S2/c1-13-11-12-17(14(2)18(13)21-30(5,26)27)31(28,29)22-19-15(3)23(4)24(20(19)25)16-9-7-6-8-10-16/h6-12,21-22H,1-5H3 |
InChI Key |
IDBIIYOXUPEFHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C)NS(=O)(=O)C |
Origin of Product |
United States |
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